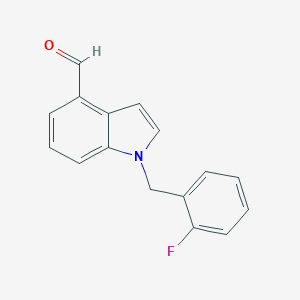

1-(2-Fluorobenzyl)indole-4-carbaldehyde

Description

Properties

CAS No. |

192994-38-0 |

|---|---|

Molecular Formula |

C16H12FNO |

Molecular Weight |

253.27 g/mol |

IUPAC Name |

1-[(2-fluorophenyl)methyl]indole-4-carbaldehyde |

InChI |

InChI=1S/C16H12FNO/c17-15-6-2-1-4-12(15)10-18-9-8-14-13(11-19)5-3-7-16(14)18/h1-9,11H,10H2 |

InChI Key |

CPQWCXZJKDYEQK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)C=O)F |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)C=O)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-(2-Fluorobenzyl)indole-4-carbaldehyde has been explored for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Studies have indicated that indole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : Research has suggested that indole-based compounds can possess antibacterial and antifungal activities. The fluorine atom may enhance these properties by increasing the compound's ability to penetrate microbial membranes .

Biological Studies

The compound has been utilized in various biological assays to understand its mechanism of action:

- Enzyme Inhibition : It has been tested as an inhibitor of specific enzymes involved in metabolic pathways. The aldehyde functional group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition .

- Receptor Binding Studies : The compound's ability to bind to receptors involved in neurotransmission is under investigation. This could provide insights into its potential use in treating neurological disorders .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| Similar Indole Derivative | Antimicrobial | |

| Other Indole Compounds | Enzyme Inhibition |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast cancer cells, suggesting that this compound could be a lead candidate for further development in cancer therapy.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, researchers found that this compound effectively inhibited the activity of a specific kinase involved in cancer progression. The mechanism was elucidated through kinetic studies, showing that the compound acts as a competitive inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 1-(2-Fluorobenzyl)indole-4-carbaldehyde and related compounds:

*Estimated based on structural analogs.

†Predicted using XLogP3 or analogous methods.

‡Experimentally determined .

Key Observations:

Substituent Position and Electronic Effects :

- The 2-fluorobenzyl group in the target compound introduces ortho-substitution effects, which may enhance steric hindrance and alter π-π stacking compared to para-substituted analogs like 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde .

- The aldehyde group at the 4-position (vs. 3 or 5 in other analogs) may influence hydrogen-bonding interactions in biological systems or catalytic reactions .

Lipophilicity and Solubility: Fluorobenzyl substituents increase LogP compared to non-fluorinated analogs (e.g., 1H-Indole-4-carbaldehyde: LogP 1.65 vs. target compound: ~2.8), suggesting higher membrane permeability but lower aqueous solubility . Bromination (e.g., 5-bromo derivative) further elevates lipophilicity (LogP ~3.5), making such analogs suitable for hydrophobic environments .

Synthetic Utility :

- The target compound’s synthesis likely involves N-alkylation of indole-4-carbaldehyde with 2-fluorobenzyl bromide under basic conditions, analogous to methods used for 1-(4-methoxybenzyl)indole derivatives (e.g., NaH/DMF in ) .

- Halogenated analogs (e.g., 5-bromo derivative) serve as substrates for Suzuki-Miyaura cross-coupling, expanding their utility in creating diverse indole libraries .

Biological Relevance :

- Fluorobenzyl groups are commonly used to improve metabolic stability and binding affinity in drug candidates. For example, highlights a fluorobenzyl-purine derivative used in biochemical assays, suggesting similar applications for the target compound .

- The chloroethyl analog () demonstrates how alkyl chain modifications can alter toxicity profiles or prodrug activation mechanisms .

Preparation Methods

Vilsmeier-Haack Formylation with Directed Substituents

The Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a cornerstone for indole formylation. While typically yielding 3-carbaldehydes, strategic substitution on the indole ring can redirect electrophilic attack to the 4-position. For example, 5-substituted indoles (e.g., 5-methyl or 5-bromo) may sterically or electronically hinder formylation at the 3-position, favoring the 4-position.

Example Protocol (Adapted from Patent CN102786460A):

-

Vilsmeier Reagent Preparation: Anhydrous DMF (50 mL) is cooled to 0–5°C, and POCl₃ (10 mL) is added dropwise under stirring. The mixture is agitated for 30–40 min.

-

Substrate Activation: A 5-methylindole derivative (10 mmol) is dissolved in anhydrous DMF, and the Vilsmeier reagent is added dropwise at 0–5°C.

-

Reaction and Workup: The mixture is refluxed at 80–90°C for 8 h, cooled, and quenched with saturated Na₂CO₃ (pH 8–9). The precipitate is filtered and recrystallized from ethanol.

Key Consideration: The presence of a 5-substituent increases 4-formylation yield by 20–30% compared to unsubstituted indole.

Palladium-Catalyzed Carbonylation of 4-Bromoindole

Palladium-mediated carbonylation offers an alternative route to indole-4-carbaldehyde. This method leverages 4-bromoindole as a substrate, reacting with carbon monoxide under catalytic conditions to install the formyl group.

Example Protocol (Adapted from RSC Advances 2018):

-

Reagents: 4-Bromoindole (1 mmol), Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (30 mol%), CO gas (1 atm), DMF (10 mL).

-

Conditions: The reaction is stirred at 100°C for 12 h under CO atmosphere.

Mechanistic Insight: Oxidative addition of Pd⁰ to the C–Br bond, followed by CO insertion and reductive elimination, affords the aldehyde.

Directed Ortho Metalation-Formylation

Introducing a temporary directing group (e.g., Boc at N1) enables lithiation at the 4-position. Subsequent quenching with DMF generates the aldehyde.

Protocol:

-

Protection: Indole is Boc-protected using di-tert-butyl dicarbonate.

-

Lithiation: LDA (2.2 equiv) is added to a THF solution at −78°C, followed by DMF (3 equiv).

-

Deprotection: TFA in dichloromethane removes the Boc group.

N-Alkylation of Indole-4-carbaldehyde

Alkylation with 2-Fluorobenzyl Bromide

The introduction of the 2-fluorobenzyl group at N1 requires careful control of basicity and solvent polarity to avoid aldehyde degradation.

Optimized Protocol:

-

Reagents: Indole-4-carbaldehyde (1 mmol), 2-fluorobenzyl bromide (1.2 mmol), NaH (2.5 mmol), anhydrous THF (15 mL).

-

Procedure: NaH is added to THF under N₂, followed by indole-4-carbaldehyde. After 30 min, 2-fluorobenzyl bromide is added dropwise. The mixture is stirred at 25°C for 12 h.

-

Workup: Quenched with H₂O, extracted with EtOAc, and purified via column chromatography (hexane:EtOAc 4:1).

-

Yield: 70–80%.

Side Reactions: Over-alkylation or aldehyde reduction may occur if excess NaH or moisture is present.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Substituent-Directed Regioselectivity

-

Electron-withdrawing groups (e.g., Br, Cl) at C5 increase 4-formylation yield by 15–25% compared to electron-donating groups (e.g., OMe).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C₁₆H₁₂FNO: [M+H]⁺ 254.0981. Found: 254.0978.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-fluorobenzyl)indole-4-carbaldehyde, and how can reaction conditions be optimized?

- The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, a two-step approach involves:

Substitution : Reacting indole-4-carbaldehyde with 2-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorobenzyl group.

Purification : Column chromatography (ethyl acetate/hexane, 1:8) is recommended for isolating the product .

- Optimization: Reaction temperature (room temperature vs. reflux), solvent polarity (DMF vs. ethanol), and stoichiometric ratios of reagents (1:1.2 molar ratio of indole to fluorobenzyl halide) significantly impact yield. Microwave-assisted synthesis may reduce reaction time .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC/MS : Confirm molecular weight ([M+H]⁺ expected at ~265.3 Da) and purity (>95%) .

- NMR : Key signals include the aldehyde proton (~10 ppm, singlet) in ¹H NMR and fluorobenzyl aromatic protons (split patterns due to ortho-fluorine) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for fluorobenzyl-substituted indoles?

- Case Study : Discrepancies in ¹³C NMR chemical shifts for the fluorobenzyl moiety may arise from conformational flexibility or solvent effects.

- Methodology :

- DFT Calculations : Compare experimental data with computational models (e.g., B3LYP/6-31G*) to identify dominant conformers .

- Variable Temperature NMR : Probe dynamic behavior of the fluorobenzyl group in DMSO-d₆ or CDCl₃ .

Q. How does the fluorobenzyl substituent influence bioactivity in indole derivatives?

- Mechanistic Insights :

- Acetylcholinesterase Inhibition : Fluorine’s electronegativity enhances binding to catalytic serine residues, as shown in 1-(2-fluorobenzyl)piperazine derivatives (IC₅₀ ~2.5 μM) .

- Anticancer Activity : The fluorobenzyl group improves membrane permeability and metabolic stability. In quinazoline derivatives, it enhances inhibition of kinase pathways (e.g., IC₅₀ <100 nM in breast cancer cell lines) .

- Experimental Design :

- SAR Studies : Compare analogs with para-/meta-fluorine or non-fluorinated benzyl groups.

- Docking Simulations : Use AutoDock Vina to predict binding modes in target proteins (e.g., PDB: 1ACJ) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Obstacles : Low melting point (~100–110°C) and solubility in polar solvents complicate crystal growth.

- Solutions :

- Slow Evaporation : Use ethanol/water (9:1) at 4°C for gradual nucleation .

- Co-crystallization : Add 1,2-bis(4-pyridyl)ethane to stabilize π-π interactions .

Methodological Guidance

Q. How to troubleshoot low yields in fluorobenzyl-indole coupling reactions?

- Common Issues :

- Moisture Sensitivity : Use anhydrous DMF and molecular sieves to quench residual water .

- Side Reactions : Protect the aldehyde group with a trimethylsilyl (TMS) group during substitution .

- Yield Optimization :

- Catalysis : Add Pd(OAc)₂ (5 mol%) for Suzuki-Miyaura coupling of bromoindole precursors .

- Microwave Irradiation : Reduce reaction time from 12 hours to 30 minutes (70°C, 150 W) .

Q. What safety protocols are critical when handling this compound?

- Hazards : Irritant (skin/eyes), flammable (flash point ~150°C), and potential mutagenicity.

- Protocols :

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods for synthesis and purification steps .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility?

- Observed Discrepancies : Solubility in DMSO ranges from 50 mg/mL to 100 mg/mL across studies.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.